molecular formula C14H19N3O2 B11856620 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide CAS No. 61059-60-7

4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide

Cat. No.: B11856620
CAS No.: 61059-60-7
M. Wt: 261.32 g/mol
InChI Key: WWOBEZLVHPIJHN-UHFFFAOYSA-N
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Description

4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the indole derivative . The reaction conditions are crucial for achieving a good yield, and the process may involve multiple steps to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act on serotonin receptors, modulating neurotransmitter activity and affecting mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and precursor to serotonin.

    Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in regulating plant growth.

    Serotonin: A neurotransmitter with an indole ring, playing a crucial role in mood regulation.

Uniqueness

4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide is unique due to its specific structure, which combines an indole ring with an amino and butanamide group. This unique combination allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61059-60-7

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C14H19N3O2/c15-6-1-2-14(19)16-7-5-10-9-17-13-4-3-11(18)8-12(10)13/h3-4,8-9,17-18H,1-2,5-7,15H2,(H,16,19)

InChI Key

WWOBEZLVHPIJHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCCN

Origin of Product

United States

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